5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
5,7-Dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with methyl and phenyl substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds have been found to inhibit enzymes like cdk2 . They bind to the active site of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical Pathways
Similar compounds have been found to alter cell cycle progression and induce apoptosis within cells . This suggests that the compound may have a significant impact on cell proliferation and survival pathways.
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines . This suggests that the compound may have potential anti-proliferative effects.
Action Environment
The synthesis of similar compounds has been found to be influenced by reaction temperature , suggesting that environmental conditions could potentially affect the compound’s synthesis and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in a short reaction time. The reaction typically takes place in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis are likely to be employed to ensure high yield and purity. The scalability of the microwave-mediated synthesis method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5,7-Dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N,5-Diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
Uniqueness
5,7-Dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development.
Properties
IUPAC Name |
5,7-dimethyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-9-8-10(2)18-13(14-9)16-12(17-18)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUPYTAFKAUWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.